1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride

Vue d'ensemble

Description

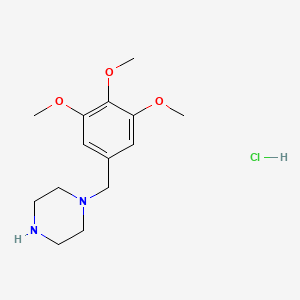

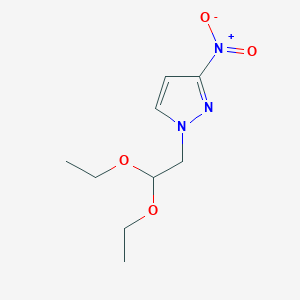

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride, also known as trimetazidine hydrochloride, is a biochemical used for proteomics research . It is a drug for angina pectoris (chest pain associated with blood flow to the heart) and is sold under many brand names .

Synthesis Analysis

The compound can be synthesized by a process of reductive amination. In this process, 2,3,4-trimethoxybenzaldehyde is dissolved with piperazine, and then the reaction medium is subjected to the action of hydrogen to give the compound .Molecular Structure Analysis

The molecular formula of the compound is C14H22N2O3 . The molecular weight of the free base is 266.34 .Chemical Reactions Analysis

This compound can be used as a building block to synthesize phenylpropyl trimetazidine derivatives with potent cerebral vasodilator activity and benzoylguanidine-trimetazidine derivatives for myocardial ischemic-reperfusion activity studies .Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 266.34 (free base basis) . It has a density of 1.1±0.1 g/cm3, a boiling point of 373.4±37.0 °C at 760 mmHg, and a flash point of 179.6±26.5 °C .Applications De Recherche Scientifique

Chemical Research

“1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride” is a chemical compound with the empirical formula C14H22N2O3 . It is often used in chemical research due to its unique structure and properties . It is available in powder form and has a molecular weight of 266.34 (free base basis) .

Proteomics Research

This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. Proteins are vital parts of living organisms, as they are the main components of the physiological metabolic pathways of cells.

Synthesis of Derivatives

“1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride” can be used as a building block to synthesize other compounds . For example, it can be used to synthesize phenylpropyl trimetazidine derivatives, which have potent cerebral vasodilator activity . It can also be used to synthesize benzoylguanidine-trimetazidine derivatives for myocardial ischemic-reperfusion activity studies .

Pharmacological Research

Trimetazidine, a drug sold under many brand names for angina pectoris (chest pain associated with impaired blood flow to the heart), is a derivative of "1-(3,4,5-Trimethoxybenzyl)piperazine" . Trimetazidine is described as the first cytoprotective anti-ischemic agent developed and marketed by Laboratoires Servier (France) . It improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .

Antianginal Therapies

Trimetazidine is usually prescribed as a long-term treatment of angina pectoris, and in some countries (including France) for tinnitus and dizziness . It is taken twice a day . In 2012, the European Medicines Agency (EMA) finished a review of benefits and risks of trimetazidine and recommended restricting use of trimetazidine-containing medicines to just as an additional treatment of angina pectoris in cases of inadequate control by or intolerance to first-line antianginal therapies .

Performance-Enhancing Drug

Trimetazidine has become controversial for its use as a performance-enhancing drug, with several scandals involving its use erupting at successive Olympic games .

Mécanisme D'action

Target of Action

It is structurally similar to trimetazidine , which is known to target cellular energy metabolism, specifically the metabolism of fatty acids and glucose .

Mode of Action

Based on its structural similarity to trimetazidine, it may also act on cellular energy metabolism . Trimetazidine improves the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .

Biochemical Pathways

Trimetazidine, a structurally similar compound, is known to affect the metabolism of fatty acids and glucose .

Pharmacokinetics

Trimetazidine, a structurally similar compound, is known to be completely absorbed around 5 hours after oral administration, with steady state reached by the 60th hour . It has low protein binding (16%) and minimal metabolism . The elimination half-life is between 7 to 12 hours, and it is mainly excreted renally (unchanged) .

Result of Action

Trimetazidine, a structurally similar compound, is known to improve the heart muscle’s ability to use glucose as a fuel by inhibiting its use of fatty acid metabolism .

Safety and Hazards

Propriétés

IUPAC Name |

1-[(3,4,5-trimethoxyphenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-17-12-8-11(9-13(18-2)14(12)19-3)10-16-6-4-15-5-7-16;/h8-9,15H,4-7,10H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVXQLNBEHFJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CN2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203004 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(3,4,5-Trimethoxybenzyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(4-Fluorophenyl)sulfinyl]methyl}-2-furoic acid](/img/structure/B3087287.png)

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B3087295.png)

![3-(7-(Difluoromethyl)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087313.png)

![3-(4-Isopropylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B3087339.png)

![3-phenyl-3-[(2,2,2-trifluoroacetyl)amino]propanoyl Chloride](/img/structure/B3087340.png)

![6-Cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3087343.png)

![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B3087344.png)

![3-(7-(Difluoromethyl)-5-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087348.png)